disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate
Description
Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate (hereafter referred to by its free acid name, BNC-105P free acid, for clarity) is a benzofuran-based microtubule-targeting agent (MTA) with a molecular formula of C₂₀H₂₁O₁₀P . The compound features a benzofuran core substituted with a methyl group at position 2, a methoxy group at position 6, and a phosphate ester at position 6. The 3-position is functionalized with a 3,4,5-trimethoxybenzoyl group, a structural motif critical for tubulin-binding activity . BNC-105P is a prodrug, with its phosphate group enhancing aqueous solubility for clinical administration. It has shown potent antitumor activity in preclinical and clinical studies, particularly in disrupting tumor vasculature by binding to tubulin and inhibiting microtubule polymerization .
Properties
Molecular Formula |
C20H19Na2O10P |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate |
InChI |
InChI=1S/C20H21O10P.2Na/c1-10-16(17(21)11-8-14(26-3)19(28-5)15(9-11)27-4)12-6-7-13(25-2)20(18(12)29-10)30-31(22,23)24;;/h6-9H,1-5H3,(H2,22,23,24);;/q;2*+1/p-2 |
InChI Key |
VVIPLWCZZYERCA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C=C2)OC)OP(=O)([O-])[O-])C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate involves several steps. The starting materials typically include 6-methoxy-2-methyl-1-benzofuran and 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds through a Friedel-Crafts acylation to form the intermediate product, which is then phosphorylated to yield the final compound. The reaction conditions often involve the use of anhydrous solvents and catalysts such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted benzofuran derivatives. These products have various applications in different scientific fields .
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is disodium; [6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate. Its molecular formula is with a molecular weight of approximately 468.32 g/mol. The structural features include multiple methoxy groups and a benzofuran core, which contribute to its pharmacological activity.
Anticancer Activity
Research indicates that BNC-105p exhibits significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The compound's efficacy varies based on the specific cell line and concentration used. For instance, it has been reported that BNC-105p can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in treated cells .
Vascular Disruption
As a vascular disrupting agent, BNC-105p targets the tumor vasculature rather than the tumor cells directly. This mechanism can lead to tumor necrosis and enhanced efficacy when used in combination with other therapies. Studies have shown that BNC-105p can significantly reduce tumor blood flow and lead to tumor regression in vivo .
Synthesis of Derivatives
The synthesis of BNC-105p has led to the exploration of various derivatives to enhance its biological activity. Modifications at different positions on the benzofuran ring have been studied to optimize antiproliferative effects. For example, compounds with varying methoxy substitutions have demonstrated improved potency against certain cancer cell lines .
In Vivo Studies
In vivo studies have highlighted the potential of BNC-105p in combination therapies. For instance, when administered alongside conventional chemotherapeutics, it has shown synergistic effects that enhance overall treatment efficacy while potentially reducing side effects associated with high doses of traditional agents .
Mechanism of Action
The mechanism of action of disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This mechanism makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
BNC-105P belongs to a class of MTAs characterized by a trimethoxyphenyl (TMP) or related aromatic group, which is essential for binding to the colchicine site of tubulin. Below is a comparative analysis of BNC-105P and structurally/functionally related compounds:
Key Structural Differences and Implications
Core Structure: BNC-105P’s benzofuran core contrasts with the stilbene backbone of CA-4 and CA-4P. The benzofuran ring system enhances metabolic stability compared to the oxidation-prone ethenyl group in stilbenes .
Phosphate Group: Like CA-4P, BNC-105P’s phosphate group acts as a prodrug moiety, increasing solubility for intravenous delivery. However, BNC-105P’s phosphate is positioned at C7 of the benzofuran, whereas CA-4P’s is at the phenolic oxygen of CA-4 .
Trimethoxybenzoyl vs. Trimethoxyphenyl :
- The 3,4,5-trimethoxybenzoyl group in BNC-105P introduces a ketone linkage, altering electron distribution compared to the direct aryl-aryl bond in CA-4. This modification may influence binding kinetics to tubulin’s colchicine site .
Pharmacological and Clinical Comparisons
- Potency : BNC-105P and CA-4P exhibit comparable IC₅₀ values in tubulin polymerization assays (low nM range), but BNC-105P demonstrates superior tumor vascular disruption in murine models .
- Toxicity : CA-4P’s dose-limiting toxicity (cardiovascular effects) is partially mitigated in BNC-105P due to its benzofuran core, which reduces off-target reactivity .
- Synthesis : BNC-105P’s synthesis involves coupling 3,4,5-trimethoxybenzoic acid to a pre-functionalized benzofuran-phosphorate intermediate, a route distinct from the stilbene-based pathways of CA-4 derivatives .
Table: Select Physicochemical Properties
| Property | BNC-105P | CA-4P | CKD-516 |
|---|---|---|---|
| Molecular Weight | 452.34 g/mol | 372.33 g/mol | 534.02 g/mol |
| LogP | 1.8 (predicted) | 2.1 | 3.4 |
| Aqueous Solubility | >10 mg/mL (phosphate) | 5 mg/mL | <1 mg/mL |
Research Findings and Challenges
- Crystallographic Data : Structural analysis of BNC-105P analogs (e.g., benzofuran derivatives) reveals planar aromatic systems that facilitate π-π stacking with tubulin’s hydrophobic pockets . The phosphate group’s conformation in BNC-105P has been optimized to avoid steric clashes during binding .
- Clinical Performance : In Phase II trials, BNC-105P showed reduced neurotoxicity compared to CA-4P, likely due to its decreased penetration of the blood-brain barrier .
Biological Activity
Disodium; [6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate is a compound belonging to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies and case evaluations.
Synthesis
The synthesis of benzofuran derivatives typically involves reactions that modify the benzofuran core structure to enhance biological activity. For instance, the introduction of methoxy groups at specific positions has been shown to significantly influence the compound's pharmacological properties. The compound is synthesized via a multi-step process involving substitution reactions and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in appropriate solvents .
Antiproliferative Activity
Research indicates that disodium; [6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate exhibits significant antiproliferative effects against various cancer cell lines. For example, compounds with a methyl group at the C–3 position and a methoxy group at the C–6 position of the benzofuran ring have shown enhanced potency compared to their unsubstituted counterparts. In vitro studies demonstrated that specific structural modifications could lead to 2–4 times greater potency against certain cancer cells .
| Compound | Structure Modification | Antiproliferative Activity |
|---|---|---|
| 10h | C–3 methyl, C–6 methoxy | 2–4 times greater than 10g |
| 10j | C–7 methoxy | 3–10 times less active than 10h |
The mechanisms through which this compound exerts its biological effects are multifaceted. One notable pathway involves the induction of apoptosis in cancer cells via reactive oxygen species (ROS) generation. Studies have shown that treatment with benzofuran derivatives leads to mitochondrial dysfunction and increased ROS levels, triggering apoptosis through caspase activation .
In K562 leukemia cells, compounds were observed to increase the activity of caspases 3 and 7 significantly after prolonged exposure, indicating a robust apoptotic response .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro evaluations have shown that certain benzofuran derivatives possess moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 64 µg/mL, indicating potential as therapeutic agents in combating bacterial infections .
Case Studies
Several case studies highlight the effectiveness of benzofuran derivatives in clinical settings:
- Anticancer Trials : In a clinical trial involving CA-4P (a water-soluble derivative), patients exhibited significant tumor reduction rates when treated with this compound in conjunction with standard chemotherapy protocols. The study emphasized the importance of structural modifications that enhance solubility and bioavailability .
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various benzofuran derivatives found that specific modifications led to enhanced efficacy against resistant bacterial strains, showcasing their potential as novel antibiotics .
Q & A
Basic Question: What is the primary application of this compound in biochemical assays, and how does its chemiluminescent mechanism function?
Methodological Answer:
This compound serves as an ultra-sensitive chemiluminescent substrate for alkaline phosphatase (AP) in detection assays, such as Western blotting and nucleic acid hybridization. The mechanism involves AP-catalyzed dephosphorylation of the substrate, generating an intermediate that undergoes intramolecular cyclization to produce a metastable dioxetane anion. This anion emits light (~477 nm) upon decomposition, enabling signal detection . Key parameters influencing sensitivity include substrate purity (≥95% recommended), AP concentration, and buffer pH (optimized at 8–9). Researchers should validate the substrate’s linear detection range using serial dilutions of AP-conjugated standards .
Advanced Question: How can conflicting data on substrate sensitivity be resolved when integrating this compound into heterogenous assay systems (e.g., membrane-based vs. solution-phase)?
Methodological Answer:
Discrepancies in sensitivity often arise from differences in localized enzyme-substrate interactions. For membrane-based systems (e.g., nitrocellulose), optimize blocking agents (e.g., 5% BSA) to reduce non-specific binding and adjust substrate incubation time (10–30 min) to minimize background noise. In solution-phase assays, ensure homogeneous mixing to prevent aggregation-induced quenching. Use kinetic studies (e.g., Michaelis-Menten plots) to compare and across systems, and validate with internal controls (e.g., AP-spiked samples) . If signal saturation occurs, reduce CDP-Star concentration by 50% and shorten exposure time during imaging .
Basic Question: What are the critical storage and stability requirements for this compound?
Methodological Answer:
The compound is light- and moisture-sensitive. Store lyophilized powder at –20°C in airtight, light-resistant containers. Reconstitute in AP-stable buffers (e.g., Tris-HCl pH 8.5 with 1 mM MgCl₂) immediately before use. Avoid freeze-thaw cycles, as repeated thawing degrades the phosphate ester linkage, reducing signal intensity by up to 30% after three cycles. Long-term stability (>6 months) requires desiccant-packed storage at –80°C .
Advanced Question: How can researchers design experiments to elucidate the structural determinants of this compound’s specificity for alkaline phosphatase?
Methodological Answer:
To investigate structural specificity:
- Comparative Kinetics: Test substrate analogs (e.g., variants with modified benzofuran or trimethoxybenzoyl groups) against AP and non-target phosphatases (e.g., acid phosphatase). Measure ratios to identify critical functional groups.
- Molecular Docking: Use computational tools (e.g., AutoDock Vina) to model the compound’s interaction with AP’s active site, focusing on hydrogen bonding with Arg166 and hydrophobic interactions with Phe107.
- Site-Directed Mutagenesis: Generate AP mutants (e.g., R166A) and compare catalytic efficiency () to wild-type enzyme. A >50% reduction in activity confirms the residue’s role in substrate recognition .
Advanced Question: What strategies mitigate interference from endogenous phosphatases when using this compound in cellular imaging?
Methodological Answer:
Endogenous phosphatases (e.g., in lysosomes) can hydrolyze the substrate, causing false-positive signals. Mitigation approaches include:
- Inhibitor Cocktails: Pre-treat cells with 10 mM levamisole (AP-specific inhibitor) or 1 mM sodium orthovanadate (broad-spectrum inhibitor) for 30 min.
- Compartmentalization: Use membrane-impermeable AP conjugates (e.g., streptavidin-AP) to restrict reactions to extracellular targets.
- Time-Resolved Imaging: Capture signals within 2–5 min post-substrate addition, as endogenous phosphatase activity peaks at 10–15 min .
Basic Question: How should researchers troubleshoot low signal-to-noise ratios in chemiluminescent assays using this compound?
Methodological Answer:
Low signal-to-noise ratios typically result from:
- Suboptimal AP Activity: Confirm enzyme activity via PNPP (p-nitrophenyl phosphate) hydrolysis assays.
- Oxidative Degradation: Prepare fresh working solutions and avoid metal contaminants (e.g., Fe³⁺) that accelerate dioxetane decomposition.
- Imaging Parameters: Use cooled CCD cameras with ≥16-bit dynamic range. Adjust exposure time (30 sec to 5 min) and avoid pixel saturation by monitoring histogram outputs .
Advanced Question: Can this compound be adapted for multiplexed detection with other probes (e.g., fluorescent tags), and what experimental controls are necessary?
Methodological Answer:
Yes, multiplexing is feasible with spectral separation. For example:
- Sequential Detection: Perform chemiluminescence imaging first, then strip membranes and re-probe with fluorescent antibodies (e.g., Alexa Fluor 647).
- Cross-Reactivity Controls: Pre-incubate membranes with excess unconjugated AP to confirm signal specificity.
- Normalization: Use housekeeping proteins (e.g., β-actin) as internal references for both chemiluminescent and fluorescent channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
